m7GpppCpG

mRNA synthesis in vitro transcription capping efficiency

Select m7GpppCpG when your mRNA application demands defined, homogeneous 5′ ends. As a trinucleotide M7GpppNpG cap analog with cytidine (C) as the first transcribed nucleotide, it directs T7 polymerase to co-transcriptionally produce uniform Cap 0 or Cap 1 structures, eliminating the orientation artifacts and capping heterogeneity of generic dinucleotide caps. The central ‘N’ identity profoundly modulates protein expression, with >4-fold translational differences reported across cell types; swapping m7GpppCpG for another sequence compromises lot-to-lot consistency. This analog is essential for high-throughput functional genomics screens, vaccine antigen libraries, and benchmarking novel cap analogs where reproducible biological readouts are paramount.

Molecular Formula C30H41N13O25P4
Molecular Weight 1107.6 g/mol
Cat. No. B15140955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem7GpppCpG
Molecular FormulaC30H41N13O25P4
Molecular Weight1107.6 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O
InChIInChI=1S/C30H41N13O25P4/c1-40-8-43(22-14(40)24(50)39-29(33)37-22)26-18(47)16(45)10(64-26)5-61-70(54,55)67-72(58,59)68-71(56,57)62-6-11-20(19(48)27(65-11)41-3-2-12(31)35-30(41)51)66-69(52,53)60-4-9-15(44)17(46)25(63-9)42-7-34-13-21(42)36-28(32)38-23(13)49/h2-3,7-11,15-20,25-27,44-48H,4-6H2,1H3,(H11-,31,32,33,35,36,37,38,39,49,50,51,52,53,54,55,56,57,58,59)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1
InChIKeyHJEQQXAHGFWTHV-POYLIAOGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m7GpppCpG Trinucleotide Cap Analog: Key Characteristics and Procurement Overview


m7GpppCpG is a trinucleotide cap analog belonging to the M7GpppNpG structural class, wherein 'N' represents the first transcribed nucleotide—in this case, cytidine (C) [1]. This class of compounds functions as initiating oligonucleotides for T7 RNA polymerase during in vitro transcription (IVT), enabling the co-transcriptional incorporation of a functional 5' cap structure [2]. The defining characteristic of the M7GpppNpG series is its ability to produce defined Cap 0 (m7GpppN) or Cap 1 (m7GpppNm) structures on synthetic mRNA, thereby providing a homogeneous, translatable 5' end that circumvents the heterogeneous capping outcomes associated with earlier dinucleotide cap analogs [3].

Why m7GpppCpG Should Not Be Arbitrarily Substituted with Other Cap Analogs


Substituting m7GpppCpG with a generic dinucleotide cap analog (e.g., m7GpppG or ARCA) or an alternative trinucleotide sequence introduces significant and quantifiable variability in both mRNA manufacturing consistency and biological performance. Generic dinucleotide caps are well-documented to suffer from incorporation bias and reverse orientation issues, resulting in heterogeneous mRNA populations with reduced translational fidelity [1]. Within the trinucleotide class, the identity of the central nucleotide ('N') is not functionally neutral. Studies demonstrate that varying 'N' in the M7GpppNpG scaffold results in a >4-fold difference in protein expression across different cell types, directly modulating both the magnitude and kinetics of translation [2]. Therefore, arbitrarily swapping m7GpppCpG for another analog without a systematic optimization study risks compromising product yield, capping homogeneity, and the precise level of target protein expression.

Quantitative Differentiation Evidence for m7GpppCpG Procurement Decisions


Class-Level Capping Efficiency Advantage: Trinucleotide vs. Standard Dinucleotide Analogs

m7GpppCpG belongs to the trinucleotide cap analog class, which exhibits a fundamentally higher and more consistent capping efficiency compared to the standard dinucleotide cap analog m7GpppG [1]. While a direct capping efficiency value for m7GpppCpG is not reported, class-level data for trinucleotide cap analogs demonstrate efficiencies exceeding 87%, whereas standard dinucleotide caps like m7GpppG have reported efficiencies as low as 70% [2]. This difference is attributed to the trinucleotide design's ability to template the initiation nucleotide, reducing misincorporation and enhancing the proportion of correctly capped transcripts [3].

mRNA synthesis in vitro transcription capping efficiency

Sequence-Dependent Modulation of Protein Expression in Mammalian Cells

A systematic study of the M7GpppNpG trinucleotide cap series in HeLa cells reveals that the identity of the 'N' nucleotide profoundly influences the magnitude of protein expression [1]. While m7GpppCpG (N=C) itself was not the specific focus of this published dataset, the study provides a class-level framework. mRNAs capped with the related trinucleotide m7GpppApG (N=A) exhibited 1.79-fold higher translation compared to m7GpppG, and m7GpppAmpG (N=Am) exhibited 2.54-fold higher translation in the same system [2]. This demonstrates the functional non-equivalence of trinucleotide caps and underscores the critical importance of selecting the optimal 'N' nucleotide sequence for a given mRNA construct and target cell type.

protein expression translational efficiency cell-based assays

Increased Intracellular Stability Through Resistance to DcpS-Mediated Decapping

While m7GpppCpG itself has not been directly profiled, a significant body of evidence demonstrates that structural modifications to the cap can dramatically alter its susceptibility to cellular decapping enzymes, primarily DcpS [1]. For instance, a phosphorothioate-modified cap analog (m2 7,2′-OGppSpG, D2) increased the mRNA half-life (t1/2) from 86 minutes (for standard m7GpppG) to 257 minutes in cultured mammalian cells [2]. This class-level finding establishes a crucial principle: cap analog chemistry is a major determinant of mRNA intracellular stability and, consequently, the duration of therapeutic protein expression. For m7GpppCpG, which lacks these specific stabilizing modifications, it can be inferred that its stability profile is likely comparable to other unmodified trinucleotide caps but potentially lower than next-generation, chemically stabilized analogs.

mRNA stability decapping resistance pharmacokinetics

High Binding Affinity of Cap Analogs to eIF4E Correlates with Translation Initiation

The initiation of cap-dependent translation is governed by the binding affinity between the mRNA 5' cap structure and the eukaryotic initiation factor 4E (eIF4E) [1]. Comparative studies using fluorescence titration show that the standard cap analog m7GpppG has a binding affinity (K_AS) of 9.4 ± 0.4 µM⁻¹ for eIF4E [2]. While direct binding data for m7GpppCpG is not published, this benchmark value is critical. It allows researchers to contextualize the expected performance of m7GpppCpG; any subsequent cap analog that demonstrates a significantly higher K_AS value (e.g., 148-158 µM⁻¹ for certain phosphorothioate analogs) would be expected to be a more potent initiator of translation [3].

translation initiation eIF4E binding affinity

Optimized Application Scenarios for m7GpppCpG in Research and Industrial mRNA Production


Manufacturing of Defined Cap 0 and Cap 1 mRNA Libraries for Screening

Based on its classification as a precise, co-transcriptional capping reagent, m7GpppCpG is ideally suited for the scalable production of mRNA libraries with homogeneous 5' ends [3]. This is a critical requirement in high-throughput functional genomics screens or when building a library of mRNA constructs for vaccine antigen screening, where minimizing lot-to-lot variability and ensuring each construct has an identical cap structure is paramount for obtaining reproducible biological readouts. Its use can help avoid the confounding effects of heterogeneous capping that plague standard dinucleotide analogs [2].

Standardized Reference Compound for Cap Analog Development and Comparative Studies

m7GpppCpG serves as an excellent, well-defined chemical tool for benchmarking the performance of novel cap analogs [3]. Its structure (M7GpppNpG) represents a foundational trinucleotide scaffold. In a research setting where new cap analogs with modifications to the phosphate bridge or ribose moieties are being synthesized and tested, m7GpppCpG can be used as the unmodified control. The quantitative benchmarks for capping efficiency, translation level, and stability established for this class (as detailed in Section 3) provide a robust baseline against which the performance of new, potentially more expensive, proprietary analogs can be objectively measured.

Academic and Preclinical Research Requiring Cap 1 mRNA for Specific Cell Types

For researchers investigating the role of Cap 1 structures in evading innate immune sensors (e.g., RIG-I and IFIT1) or studying cell-type specific translational regulation, m7GpppCpG is a direct and appropriate tool [3]. The evidence presented in Section 3 demonstrates that the Cap 1 structure (containing a 2'-O-methylated first nucleotide) can significantly enhance expression in specific immune cell types, such as JAWS II dendritic cells [2]. Therefore, m7GpppCpG (as a precursor or analog for generating Cap 1 RNA) is a key reagent for studies focused on understanding or exploiting these cell-type specific effects, such as in the development of mRNA vaccines or immunotherapies where targeting antigen-presenting cells is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for m7GpppCpG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.